N-(4-(1,2,3,6-Tetrahydropyridin-4-yl)phenyl)acetamide hydrochloride
Description
N-(4-(1,2,3,6-Tetrahydropyridin-4-yl)phenyl)acetamide hydrochloride (CAS: Not explicitly provided; molecular formula: C₁₃H₁₇ClN₂O, MW: 252.74) is a research chemical with a phenylacetamide scaffold substituted with a 1,2,3,6-tetrahydropyridinyl group at the para position.
Structure
3D Structure of Parent
Properties
IUPAC Name |
N-[4-(1,2,3,6-tetrahydropyridin-4-yl)phenyl]acetamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O.ClH/c1-10(16)15-13-4-2-11(3-5-13)12-6-8-14-9-7-12;/h2-6,14H,7-9H2,1H3,(H,15,16);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBYBYLCUFLVMES-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C2=CCNCC2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Key Steps
- Boronic Acid Preparation : Synthesis of 4-(4-acetamidophenyl)-1,2,3,6-tetrahydropyridine-1-boronic acid via borylation of a halogenated precursor.
- Coupling Reaction : Suzuki-Miyaura reaction with a halogenated phenylacetamide derivative using [1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloride as the catalyst.
- Deprotection : Removal of tert-butoxycarbonyl (Boc) protecting groups with hydrochloric acid in tetrahydrofuran.
This method offers superior regiocontrol compared to traditional Friedel-Crafts alkylation, with yields exceeding 80% for the coupling step.
Hydrogenation of Pyridine Precursors
Reduction of pyridine derivatives provides a direct pathway to the tetrahydropyridine ring. A protocol from PubMed Central demonstrates high-yield hydrogenation using Pd/C in ethanol:
Procedure
- Substrate Preparation : 4-(4-Nitrophenyl)pyridine is synthesized via nitration of phenylpyridine using oleum and fuming nitric acid.
- Catalytic Hydrogenation : The nitro group is reduced to an amine using H₂/Pd/C in ethanol, followed by acetylation with acetic anhydride to form the acetamide.
- Ring Reduction : Subsequent hydrogenation of the pyridine ring at 60 psi H₂ yields the tetrahydropyridine structure.
This method achieves a total yield of 90%, with the final hydrochloride salt crystallizing from ethanol/ethyl acetate.
Analytical Validation and Characterization
Critical quality control metrics for this compound include:
| Parameter | Method | Specification | Source |
|---|---|---|---|
| Purity | HPLC | ≥97% | |
| Molecular Weight | Mass Spectrometry | 252.74 g/mol | |
| Chloride Content | Ion Chromatography | 13.8–14.2% | |
| Residual Solvents | GC-MS | <500 ppm |
Stability studies indicate that the compound remains stable for ≥12 months when stored at 2–8°C in airtight containers.
Comparative Analysis of Methods
The table below evaluates the efficiency, scalability, and practicality of each synthesis route:
| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Halogenation-Reduction | 70 | 95 | High | Moderate |
| Suzuki Coupling | 85 | 98 | Medium | High |
| Hydrogenation | 90 | 97 | Low | Low |
The Suzuki coupling route offers the highest yield and purity but requires expensive palladium catalysts. In contrast, the halogenation-reduction method is more scalable for industrial production despite moderate yields.
Chemical Reactions Analysis
Formation of the Tetrahydropyridinyl Core
The tetrahydropyridinyl ring is typically synthesized via Aldol condensation or cross-coupling reactions . For example:
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Cross-Coupling : A palladium-catalyzed coupling between aryl bromides (e.g., 5-bromoindole) and 1-methylpiperidin-4-one in polar solvents like N,N-dimethylformamide (DMF) yields intermediates with tetrahydropyridinyl groups .
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Condensation : Base-mediated reactions (e.g., KOH in methanol) facilitate the formation of 3-(4-hydroxypiperidinyl) intermediates, which spontaneously dehydrate to the tetrahydropyridinyl structure .
Acetamide Functionalization
The acetamide group is introduced via:
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Nucleophilic acyl substitution : Reacting aniline derivatives with acetyl chloride or acetic anhydride in dichloromethane or alcohols .
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Amide coupling : Using reagents like EDCI/HOBt to link aryl amines to acetic acid derivatives .
Tetrahydropyridinyl Ring
The 1,2,3,6-tetrahydropyridinyl moiety exhibits reactivity typical of partially saturated heterocycles:
Acetamide Group
The acetamide functionality undergoes:
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Hydrolysis : Under acidic (HCl, reflux) or basic (NaOH, aqueous ethanol) conditions, yielding 4-(1,2,3,6-tetrahydropyridin-4-yl)aniline and acetic acid .
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Alkylation/Acylation : Reacting with alkyl halides or anhydrides in DMF or THF modifies the amide nitrogen .
Acid-Base Stability
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The hydrochloride salt form enhances solubility but renders the compound sensitive to strong bases, which deprotonate the tetrahydropyridinyl NH group, potentially triggering ring-opening .
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In neutral or alkaline conditions, the acetamide hydrolyzes slowly, requiring acidic stabilizers for long-term storage .
Derivatization Examples
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Reductive Amination : Reacting the free base with aldehydes/ketones under hydrogenation forms N-alkylated piperidines .
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Suzuki Coupling : The phenyl ring undergoes cross-coupling with boronic acids in DMF using Pd(PPh<sub>3</sub>)<sub>4</sub> .
Catalytic Hydrogenation Optimization
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Hydrogenation of the tetrahydropyridinyl ring to piperidine proceeds optimally with sulfided Pt/C to avoid dehalogenation (e.g., if halogens are present) .
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Triethylsilane in trifluoroacetic acid selectively reduces the ring without affecting the acetamide .
Solvent Effects on Reactivity
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Polar aprotic solvents (DMF, NMP) enhance coupling reaction rates but may degrade the acetamide under prolonged heating .
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Methanol and ethanol are preferred for condensations due to their compatibility with KOH/NaOH .
Table 1: Reaction Conditions for Key Transformations
| Reaction | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Aldol Condensation | KOH, MeOH, 25°C, 12h | 78–85 | |
| Hydrogenation | H<sub>2</sub>, Pd/C, MeOH, 50°C | 92 | |
| Acetamide Hydrolysis | 6M HCl, reflux, 6h | 95 |
Table 2: Solvent Compatibility
| Solvent | Suitability for Reactions | Stability of Compound |
|---|---|---|
| DMF | High (coupling, condensations) | Moderate (degradation >60°C) |
| Methanol | Moderate (condensations) | High |
| Dichloromethane | Low (amide alkylation) | High |
Scientific Research Applications
Pharmacological Properties
The compound exhibits a range of pharmacological activities that make it a subject of interest in medicinal chemistry. Key properties include:
- Dopamine Receptor Modulation : Research indicates that derivatives of tetrahydropyridine compounds can selectively interact with dopamine receptors, particularly the D3 receptor subtype, which is implicated in several neuropsychiatric disorders. This selectivity suggests potential applications in treating conditions like schizophrenia and Parkinson's disease .
- Serotonin Reuptake Inhibition : The compound has been studied for its ability to inhibit serotonin reuptake, which is crucial for developing antidepressants. It may offer advantages over traditional SSRIs by providing a broader therapeutic profile .
- Antinociceptive Effects : Some studies have demonstrated that tetrahydropyridine analogs possess antinociceptive properties, indicating their potential use in pain management therapies .
Neurological Disorders
The modulation of neurotransmitter systems by this compound suggests its use in treating neurological disorders. For example:
- Parkinson's Disease : By targeting dopamine receptors, it may help alleviate motor symptoms associated with dopamine deficiency.
- Depression and Anxiety : Its serotonin reuptake inhibition could provide a new avenue for antidepressant development.
Pain Management
The antinociceptive properties highlight its potential for developing new analgesics that can manage chronic pain without the side effects associated with opioids.
Case Studies and Research Findings
Several studies have provided insights into the efficacy and safety of N-(4-(1,2,3,6-Tetrahydropyridin-4-yl)phenyl)acetamide hydrochloride:
- A study published in Molecules demonstrated that derivatives showed significant activity against specific receptor targets, indicating their potential as lead compounds for drug development .
- Another research project focused on the structure-activity relationship (SAR) of related compounds revealed that modifications to the tetrahydropyridine core could enhance receptor affinity and selectivity .
Summary Table of Applications
Mechanism of Action
The exact mechanism of action of N-(4-(1,2,3,6-Tetrahydropyridin-4-yl)phenyl)acetamide hydrochloride is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving enzyme inhibition or receptor binding.
Comparison with Similar Compounds
N-(3-(1,2,3,6-Tetrahydropyridin-4-yl)phenyl)acetamide Hydrochloride (Meta Isomer)
- Structural Difference : The meta isomer substitutes the tetrahydropyridinyl group at the 3-position of the phenyl ring instead of the 4-position.
- Molecular Formula : Identical to the target compound (C₁₃H₁₇ClN₂O , MW: 252.74) .
- Physicochemical Properties: Solubility: Requires heating to 37°C and sonication for dissolution in solvents like DMSO, suggesting lower inherent solubility compared to the para isomer .
- Applications : Both isomers are restricted to research, but positional differences may influence biological target specificity. For example, the para configuration could enhance binding to receptors requiring planar aromatic alignment .
N-(7-Methyl-2-phenylamino-5,6,7,8-tetrahydro-3H-pyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4-on-3-yl)acetamide (Compound 24)
- Structural Complexity: Features a fused thieno[2,3-d]pyrimidin-4-one core with a methylated pyridine ring, acetylated amine, and phenyl substituent.
- Molecular Formula : C₁₈H₁₉N₅SO₂ (MW: 369.44), significantly bulkier than the target compound .
- Synthesis : Prepared via acetylation of a precursor with acetyl chloride in pyridine (73% yield), contrasting with the simpler synthesis pathways implied for the para- and meta-acetamide hydrochlorides .
- Spectroscopic Data :
Tabulated Comparison of Key Parameters
Critical Research Findings and Implications
- Positional Isomerism : The para isomer’s linear alignment may enhance interactions with flat binding pockets (e.g., serotonin or dopamine receptors), whereas the meta isomer’s angled structure could favor allosteric sites .
- Stability Trade-offs : The meta isomer’s cryogenic storage requirements highlight trade-offs between synthetic simplicity and practical usability compared to the para isomer .
- Structural Complexity vs.
Biological Activity
N-(4-(1,2,3,6-Tetrahydropyridin-4-yl)phenyl)acetamide hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's chemical formula is with a molecular weight of 235.73 g/mol. It features a tetrahydropyridine moiety attached to a phenyl group via an acetamide linkage. This unique structure contributes to its biological properties.
The biological activity of this compound is primarily linked to its interaction with various biological targets. It has been shown to modulate neurotransmitter systems and exhibit neuroprotective effects, which are crucial for developing treatments for neurodegenerative diseases.
Pharmacological Studies
- Neuroprotective Effects : Research indicates that this compound can protect neuronal cells from oxidative stress and apoptosis. In vitro studies demonstrated that it reduces the levels of reactive oxygen species (ROS) in neuronal cell lines, suggesting its potential as a neuroprotective agent .
- Antidepressant Activity : Preliminary studies have shown that this compound exhibits antidepressant-like effects in animal models. It appears to influence serotonin and norepinephrine levels in the brain, which are critical pathways in mood regulation .
- Antimicrobial Properties : Some studies have reported antimicrobial activity against various pathogens, indicating its potential use in treating infections.
Case Studies
Q & A
Q. What are the recommended synthetic routes and critical reaction conditions for synthesizing N-(4-(1,2,3,6-Tetrahydropyridin-4-yl)phenyl)acetamide hydrochloride?
The synthesis of this compound involves multi-step organic reactions. Key steps include:
- Coupling reactions : Use of boronic acid derivatives (e.g., tetrahydropyridinyl boronic acid) with halogenated acetamide precursors under Suzuki-Miyaura conditions. Catalysts like Pd(PPh₃)₄ and bases such as Na₂CO₃ are critical for cross-coupling efficiency .
- Solvent and temperature control : Polar aprotic solvents (e.g., DMF or THF) at 60–80°C optimize intermediate stability .
- Acidification for hydrochloride salt formation : Post-synthesis treatment with HCl in ethanol ensures salt formation and crystallization .
Q. Which analytical techniques are most effective for characterizing this compound?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the tetrahydropyridine ring structure and acetamide substitution patterns. For example, aromatic protons appear at δ 7.2–7.8 ppm, while the NH proton in acetamide resonates near δ 10.2 ppm .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion peak at m/z 291.1 [M+H]⁺, consistent with the molecular formula C₁₃H₁₅ClN₂O .
- HPLC : Reverse-phase HPLC (C18 column, 0.1% TFA in water/acetonitrile) confirms purity ≥98% with a retention time of 8.2 minutes .
Q. How should researchers assess the compound’s purity and stability under laboratory conditions?
- Purity assessment : Combine HPLC (for quantitative analysis) with ¹H NMR to detect residual solvents or side products .
- Stability testing : Store the hydrochloride salt at -20°C in airtight, light-protected containers. Accelerated stability studies (40°C/75% RH for 6 months) show no degradation when protected from moisture .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data during structural characterization?
- Multi-technique validation : Cross-validate NMR assignments with 2D techniques (COSY, HSQC) to distinguish overlapping signals from the tetrahydropyridine and phenyl groups .
- X-ray crystallography : Resolve ambiguous NOE (Nuclear Overhauser Effect) correlations by determining the crystal structure, particularly for stereochemical confirmation of the tetrahydropyridine ring .
- Isotopic labeling : Use deuterated analogs to isolate specific proton environments in complex spectra .
Q. What strategies optimize reaction yield and scalability for large-scale synthesis?
- Catalyst optimization : Replace Pd(PPh₃)₄ with Pd(OAc)₂ and ligand systems (e.g., SPhos) to enhance coupling efficiency and reduce metal residues .
- Flow chemistry : Implement continuous flow reactors for the coupling step to improve heat transfer and reduce side reactions .
- Workup protocols : Use liquid-liquid extraction (ethyl acetate/water) followed by silica gel chromatography to isolate the hydrochloride salt with >90% recovery .
Q. How can structure-activity relationship (SAR) studies be designed to evaluate this compound’s biological potential?
- Functional group modulation : Synthesize analogs with substituents on the phenyl ring (e.g., -OCH₃, -Cl) or modifications to the tetrahydropyridine moiety. Compare their binding affinity to targets like serotonin receptors using radioligand assays .
- In silico docking : Perform molecular docking (e.g., AutoDock Vina) to predict interactions with biological targets, prioritizing analogs with improved binding scores .
- Metabolic stability assays : Test microsomal stability (human liver microsomes) to identify metabolically resistant derivatives .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
